molecular formula C6H9NO B2855853 (5-Methylfuran-3-yl)methanamine CAS No. 549889-66-9

(5-Methylfuran-3-yl)methanamine

Cat. No. B2855853
CAS RN: 549889-66-9
M. Wt: 111.144
InChI Key: JCEWFVSQKKVQDD-UHFFFAOYSA-N
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Description

“(5-Methylfuran-3-yl)methanamine” is a chemical compound with a molecular weight of 111.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring with a methyl group attached to the 5th carbon and a methanamine group attached to the 3rd carbon .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound has a molecular weight of 111.14 .

Scientific Research Applications

Biased Agonists in Antidepressant Drug Development

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have shown promise as antidepressant drug candidates. These compounds exhibit high selectivity and potency in signal transduction assays and demonstrate robust antidepressant-like activity in preliminary in vivo studies, suggesting their potential as new antidepressant therapies (Sniecikowska et al., 2019).

Antimicrobial Applications

Derivatives of methanamine, including those synthesized from (5-methylfuran-3-yl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These compounds, synthesized through multi-step reactions, offer a new avenue for the development of first-line antimicrobial agents (Thomas et al., 2010).

Organic Synthesis and Drug Development

Compounds derived from this compound have been utilized in the synthesis of various heterocyclic compounds with potential as anticonvulsant agents. These derivatives have been screened for activity, showing promising results that could lead to the development of new treatments for seizure disorders (Pandey & Srivastava, 2011).

Novel Anticholinesterases for Alzheimer's Disease

Research into novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, derived from this compound, has led to the discovery of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors exhibit selectivity and potency, suggesting potential applications in treating Alzheimer's disease and related conditions (Luo et al., 2005).

Environmental and Green Chemistry

The biomass-derived solvent 2-Methyltetrahydrofuran (2-MeTHF), closely related to furan derivatives like this compound, has been highlighted for its application in organic syntheses and biotransformations. This renewable solvent is used in various synthetic procedures, demonstrating the potential for environmentally benign synthesis strategies (Pace et al., 2012).

Safety and Hazards

“(5-Methylfuran-3-yl)methanamine” is classified as a dangerous substance. It has hazard statements H226, H314, and H335, indicating that it is flammable, causes skin irritation and serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(5-methylfuran-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWFVSQKKVQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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